Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with TFMP and its derivatives .Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on compounds like Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveal insights into the metabolism of such molecules in chronic myelogenous leukemia patients. The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating the importance of these processes in the body's handling of complex molecules (Gong et al., 2010).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrates the therapeutic potential of complex molecules for CNS disorders (Thomas et al., 2016).
Discovery of Inhibitors
The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase showcases the process of identifying and optimizing molecules for specific biochemical targets to modulate physiological processes, potentially leading to therapeutic applications (Thalji et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4O3/c1-27-15(26)23-4-2-22(3-5-23)14(25)10-8-24(9-10)13-12(17)6-11(7-21-13)16(18,19)20/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSLBFKWNPGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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